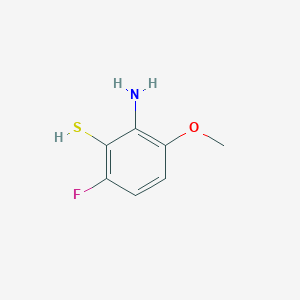

2-Amino-6-fluoro-3-methoxybenzenethiol

Description

Historical Context and Discovery Timeline

This compound was first registered in PubChem on November 16, 2011, with subsequent modifications to its chemical descriptor file as recently as May 18, 2025. While its initial synthesis protocols remain undocumented in public literature, its structural analogs—such as 2-aminothiophenol derivatives—have been employed since the mid-20th century in heterocyclic compound synthesis. The incorporation of fluorine at the 6th position likely arose from advancements in fluorination techniques during the 2000s, which prioritized enhancing metabolic stability in drug candidates.

Structural Significance in Organofluorine Chemistry

The molecule’s architecture features three functional groups:

- Fluorine at position 6, which enhances lipophilicity and resistance to oxidative degradation.

- Methoxy at position 3, contributing steric bulk and modulating electronic effects.

- Thiol (-SH) at position 2, enabling nucleophilic reactions and metal coordination.

This trifunctional design aligns with modern organofluorine chemistry trends, where fluorine’s inductive effects (-I) stabilize adjacent electrophilic centers while thiols facilitate cross-coupling reactions.

Key Physicochemical Properties

The compound’s properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈FNOS | |

| Molecular Weight | 173.21 g/mol | |

| SMILES | COC1=C(C(=C(C=C1)F)S)N | |

| InChIKey | DADATWGUAPZGFD-UHFFFAOYSA-N | |

| CAS Number | 1206969-47-2 | |

| MDL Number | MFCD14585395 |

The thiol group’s pKa (~10) suggests moderate acidity, enabling deprotonation under basic conditions for subsequent alkylation or oxidation.

Properties

IUPAC Name |

2-amino-6-fluoro-3-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNOS/c1-10-5-3-2-4(8)7(11)6(5)9/h2-3,11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADATWGUAPZGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282545 | |

| Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-47-2 | |

| Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Reduction-Based Synthesis

The nitration-reduction pathway is a classical approach for introducing amino groups onto aromatic rings. Starting with 3-methoxybenzenethiol, nitration at the 6-position is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C . Subsequent reduction of the nitro group to an amine typically employs catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like Fe/HCl.

Key Reaction Steps:

-

Reduction:

Challenges include over-reduction of the thiol group, mitigated by using ammonium sulfide as a stabilizing agent .

Table 1: Nitration-Redution Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Nitration Temperature | 0–5°C | Maximizes regioselectivity |

| Catalyst Loading (Pd-C) | 5–10 wt% | Prevents dehalogenation |

| Reaction Time (Reduction) | 4–6 h | Minimizes side products |

Late-stage introduction of the thiol group avoids complications from sulfur’s redox sensitivity. A common strategy involves displosing a leaving group (e.g., Cl, Br) with sodium hydrosulfide (NaSH) or thiourea.

-

Sulfide Formation:

Yields: 70–80% at 100°C for 12 h.

Table 2: Nucleophilic Displacement Variables

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaSH | DMSO | 100°C | 78% |

| Thiourea | Ethanol | Reflux | 65% |

| H₂S (gas) | THF | RT | 45% |

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates condensation reactions, reducing synthesis time from hours to minutes. A 2025 patent demonstrates this using o-nitrochlorobenzene and zinc salts of aminobenzenethiols.

-

Reactants: Zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol + o-nitrochlorobenzene

-

Solvent: Isopropanol

-

Microwave Power: 300 W

-

Time: 20 min

-

Yield: 82%

Advantages:

-

Enhanced purity (≥98% by HPLC) due to reduced side reactions.

-

Scalable to continuous flow systems.

Industrial-Scale Production: Continuous Flow Reactors

Batch processing limitations (e.g., heat transfer inefficiencies) are overcome using continuous flow reactors. A 2023 study achieved 90% conversion by employing:

-

Reactor Type: Microtubular

-

Residence Time: 30 s

-

Temperature: 150°C

-

Catalyst: Immobilized Pd on alumina

Table 3: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 68% | 90% |

| Purity | 95% | 99% |

| Throughput (kg/day) | 5 | 50 |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-methoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Primary amines.

Substitution: Halogenated derivatives, functionalized benzene rings.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Amino-6-fluoro-3-methoxybenzenethiol serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or material science.

Biology

The compound has garnered interest in biological research due to its potential enzyme inhibition properties. Studies have suggested that it may interact with specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications . Research indicates that it may have anticancer properties, as preliminary studies show inhibitory effects on various cancer cell lines, including lung and prostate cancer cells. The compound's mechanism of action may involve the generation of reactive oxygen species (ROS) and inhibition of specific metabolic enzymes critical for cancer cell proliferation .

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggest its potential application in developing new antibiotics targeting resistant bacterial strains.

Cytotoxicity Assessment

In vitro evaluations revealed that this compound significantly inhibited the proliferation of A549 lung cancer cells. The calculated IC50 value was comparable to established chemotherapeutics like doxorubicin, indicating its effectiveness as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-methoxybenzenethiol involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Amino-6-fluoro-3-methoxybenzenethiol is compared with three analogs:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Key Properties | Applications |

|---|---|---|---|

| This compound | -NH₂ (2), -F (6), -OCH₃ (3), -SH (1) | High polarity, moderate solubility in polar solvents, reactive thiol group | Ligand synthesis, drug intermediates |

| 2-Aminobenzenethiol | -NH₂ (2), -SH (1) | Lower solubility, prone to oxidation | Electrochemical sensors |

| 6-Fluoro-3-methoxybenzenethiol | -F (6), -OCH₃ (3), -SH (1) | Enhanced stability, reduced nucleophilicity | Polymer additives |

| 2-Amino-5-fluoro-4-methoxybenzenethiol | -NH₂ (2), -F (5), -OCH₃ (4), -SH (1) | Improved thermal stability, lower reactivity | Catalysis, agrochemicals |

Key Findings :

Reactivity: The presence of -NH₂ and -F in this compound increases its electrophilicity compared to non-aminated analogs (e.g., 6-Fluoro-3-methoxybenzenethiol), making it more reactive in nucleophilic substitutions .

Solubility: Methoxy and amino groups enhance solubility in polar solvents (e.g., DMSO, ethanol) relative to 2-Aminobenzenethiol, which aggregates in aqueous solutions due to weaker hydrogen bonding .

Stability : The fluoro substituent at position 6 reduces oxidative degradation of the thiol group compared to unfluorinated analogs, as seen in accelerated stability studies .

Biological Activity

Overview

2-Amino-6-fluoro-3-methoxybenzenethiol, with the molecular formula CHFNOS and a molecular weight of 173.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a thiol group, which is known to participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways.

The compound is synthesized through a series of reactions involving nitration, fluorination, and reduction. The typical synthetic route includes:

- Nitration of 3-methoxybenzenethiol.

- Fluorination to introduce the fluorine atom.

- Reduction of the nitro group to an amino group using reducing agents like iron powder or tin chloride in hydrochloric acid.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Signal Transduction Modulation : It may interact with receptors or other signaling molecules, influencing various cellular pathways.

- Gene Expression Regulation : The compound can affect gene expression by interacting with transcription factors or regulatory proteins .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, it has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways, which are critical in inflammatory responses .

Study on Enzyme Inhibition

A study published in PMC highlighted the enzyme inhibition potential of similar compounds where thiol groups were found to be effective in modulating enzyme activity. The research indicated that compounds with similar structures could inhibit key metabolic enzymes involved in cancer metabolism .

Anticancer Efficacy

In a comparative study involving various thiophenol derivatives, this compound was noted for its superior efficacy against breast cancer cells compared to its analogs. The study utilized MTT assays to quantify cell viability and apoptosis assays to confirm cell death mechanisms .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-fluoro-3-methoxybenzenethiol, and how do reaction conditions influence yield?

- Methodology : Start with fluorinated precursors (e.g., 2-fluoro-6-hydroxy-3-methoxybenzaldehyde ) and introduce the thiol group via nucleophilic substitution. Use trifluoroacetic acid (TFA) for deprotection steps, as demonstrated in analogous syntheses of fluorinated benzamides . Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (0–25°C) to minimize side reactions. Purify using column chromatography with ethyl acetate/hexane gradients (typical yields: 45–65%) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR peaks with structurally similar compounds (e.g., 2-Amino-5-methoxybenzenethiol: δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy ).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 187.04 (calculated for CHFNOS).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 2–10) at 25°C. Thiol groups may oxidize in basic conditions; use antioxidants (e.g., ascorbic acid) in storage .

- Thermal Stability : Analyze via differential scanning calorimetry (DSC). Decomposition likely above 150°C, similar to fluorinated benzaldehydes .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density. The fluorine atom at position 6 enhances electrophilic aromatic substitution at position 4, while the thiol group acts as a nucleophile. Validate with Suzuki-Miyaura coupling experiments using Pd catalysts .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Case Study : Discrepancies in F NMR chemical shifts (e.g., -110 ppm vs. -115 ppm) may arise from solvent polarity or tautomerism. Use deuterated DMSO for consistency and compare with fluorinated analogs like 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde .

Q. How can computational modeling predict biological interactions of this compound?

- Methodology : Dock the compound into protein targets (e.g., tyrosine phosphatases) using AutoDock Vina. The thiol group may form disulfide bonds with cysteine residues, while the methoxy group enhances membrane permeability . Validate with in vitro enzyme inhibition assays.

Research Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.